molecular formula C22H14 B14133891 Dinaphthylacetylene

Dinaphthylacetylene

Cat. No.: B14133891
M. Wt: 278.3 g/mol
InChI Key: UJVHILYQAXYYRP-UHFFFAOYSA-N
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Description

Dinaphthylacetylene is an organic compound characterized by the presence of two naphthalene rings connected by an acetylene bridge. This compound is known for its unique structural properties, which contribute to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinaphthylacetylene can be synthesized through various methods. One common approach involves the use of a WCl6–Ph4Sn catalyst system. This method allows for the systematic investigation of the solution properties of the compound . Another method involves a one-pot desilylation-Sonogashira coupling reaction, which provides an efficient route for the synthesis of diarylacetylenes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of catalyst and reaction conditions plays a crucial role in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Dinaphthylacetylene undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents used in these reactions can significantly influence the outcome.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield naphthalenes.

Scientific Research Applications

Dinaphthylacetylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dinaphthylacetylene exerts its effects is primarily related to its structural properties. The acetylene bridge and naphthalene rings allow for extensive π-conjugation, which can interact with various molecular targets and pathways. This interaction can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Properties

Molecular Formula

C22H14

Molecular Weight

278.3 g/mol

IUPAC Name

1-(2-naphthalen-1-ylethynyl)naphthalene

InChI

InChI=1S/C22H14/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H

InChI Key

UJVHILYQAXYYRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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